![molecular formula C10H21N3OS2Si2 B14481524 6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine CAS No. 65533-29-1](/img/structure/B14481524.png)
6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine is a complex organic compound characterized by the presence of methylsulfanyl, trimethylsilyl, and triazine groups
准备方法
The synthesis of 6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine typically involves multiple steps, starting with the preparation of the triazine core. The introduction of the methylsulfanyl and trimethylsilyl groups is achieved through specific reactions under controlled conditions. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the sulfur-containing groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl iodide. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine involves its interaction with specific molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The methylsulfanyl group can undergo oxidation and reduction, contributing to the compound’s versatility in different applications .
相似化合物的比较
Similar compounds include difluoro(trimethylsilyl)acetonitrile and other trimethylsilyl-substituted molecules. Compared to these compounds, 6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine is unique due to the presence of the triazine ring and the combination of methylsulfanyl and trimethylsilyl groups.
属性
CAS 编号 |
65533-29-1 |
|---|---|
分子式 |
C10H21N3OS2Si2 |
分子量 |
319.6 g/mol |
IUPAC 名称 |
trimethyl-[(6-methylsulfanyl-3-trimethylsilyloxy-1,2,4-triazin-5-yl)sulfanyl]silane |
InChI |
InChI=1S/C10H21N3OS2Si2/c1-15-9-8(16-18(5,6)7)11-10(13-12-9)14-17(2,3)4/h1-7H3 |
InChI 键 |
YLCTVARGQKTFSX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=NC(=C(N=N1)SC)S[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


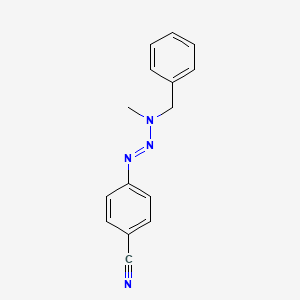

![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)
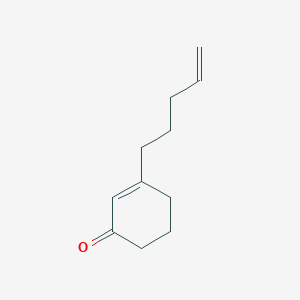

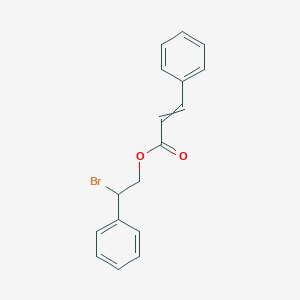
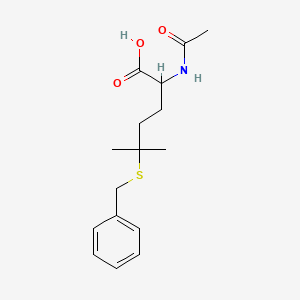
![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
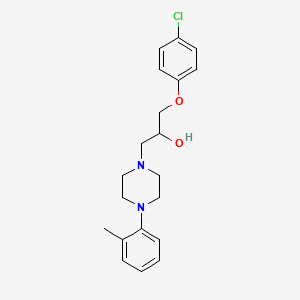
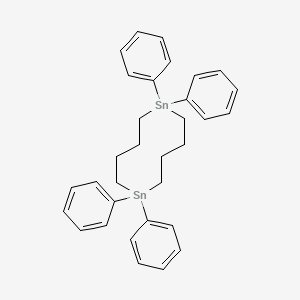
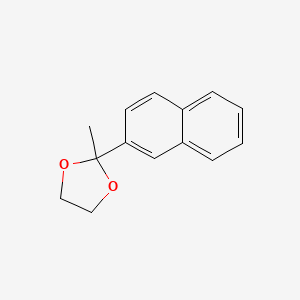
![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)

